![molecular formula C16H12O5 B014809 Rubianthraquinone CAS No. 644967-44-2](/img/structure/B14809.png)
Rubianthraquinone
Overview
Description
Synthesis Analysis
The synthesis of rubianthraquinone and related compounds often involves complex organic reactions. This compound was identified among the bioactive constituents from Chinese natural medicines, highlighting its natural occurrence and the complexity of its isolation and structural determination. The synthesis of related compounds, such as rubellin C, involves strategic disconnections and employs borylative and transition metal-catalyzed steps to construct its stereochemical and topological intricacy (Gartman & Tambar, 2020).
Molecular Structure Analysis
This compound's molecular structure is characterized by the anthraquinone backbone, a common motif in natural products with a wide range of biological activities. The specific structure of this compound was elucidated through chemical and physicochemical evidence, revealing a complex molecular architecture integral to its bioactivity (Jing Tao et al., 2003).
Chemical Reactions and Properties
Anthraquinones, including this compound, participate in various chemical reactions, reflecting their diverse chemical properties. The reactivity of anthraquinones is often associated with their electrophilic centers and the presence of functional groups that can undergo redox reactions, substitution, and addition reactions. These chemical properties are pivotal in the synthesis of anthraquinone derivatives and their biological functionalities.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For instance, the presence of hydroxyl groups can affect its solubility in different solvents, which is crucial for its application in various fields. The crystalline structure and physical properties of related compounds, like ruberythric acid, have been elucidated through X-ray crystallography, providing insights into their chemical stability and interactions (Lauren Ford et al., 2015).
Mechanism of Action
Target of Action
Rubianthraquinone is a member of the class of hydroxyanthraquinones Anthraquinones, a class of compounds to which this compound belongs, are known to exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . These actions suggest that the targets could be diverse and involved in multiple biological processes.
Mode of Action
Anthraquinones are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inflammation and immune response. The sugar residue in anthraquinones facilitates the absorption and translocation of the aglycone (the non-sugar component of the glycoside) to the site of action .
Biochemical Pathways
Anthraquinones are known to interact with multiple biochemical pathways, influencing a range of biological processes . These include pathways related to inflammation, immune response, lipid metabolism, and cancer progression.
Pharmacokinetics
Anthraquinones are generally absorbed mainly in the intestines . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
One study found that an anthraquinone constituent showed inhibitory effects on the release of β-hexosaminidase in rbl-2h3 cells . This suggests that this compound may have similar effects, potentially influencing cellular processes such as enzyme release and cellular signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how a compound like this compound interacts with its targets and exerts its effects.
properties
IUPAC Name |
3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWSVGPMGRFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Do we have any information about the chemical structure of Rubianthraquinone?
A2: Unfortunately, while the research papers mention the isolation and identification of this compound, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.
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